Butyl ethyl naphthalen-1-yl phosphate
Description
Butyl ethyl naphthalen-1-yl phosphate is an organophosphate compound characterized by a naphthalene ring substituted at the 1-position with a phosphate group esterified by butyl and ethyl alkyl chains. Its synthesis likely involves phosphorylation of naphthalen-1-ol followed by esterification with butyl and ethyl alcohols .
Properties
CAS No. |
61911-65-7 |
|---|---|
Molecular Formula |
C16H21O4P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
butyl ethyl naphthalen-1-yl phosphate |
InChI |
InChI=1S/C16H21O4P/c1-3-5-13-19-21(17,18-4-2)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
RSUFTHREZZDQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation of Naphthalen-1-ol
The most common approach involves reacting naphthalen-1-ol with phosphorylating agents. A two-step protocol is widely reported:
- Formation of Phosphorochloridate Intermediate :
Naphthalen-1-ol reacts with phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C under nitrogen, yielding naphthalen-1-yl phosphorodichloridate. - Stepwise Esterification :
The intermediate is sequentially treated with butanol and ethanol in the presence of a base (e.g., triethylamine) to introduce alkyl groups. Yields range from 72–85%.
Key Reaction :
$$ \text{Naphthalen-1-ol} + \text{POCl}3 \rightarrow \text{Naphthalen-1-yl phosphorodichloridate} \xrightarrow[\text{EtOH, Et}3\text{N}]{\text{BuOH}} \text{Butyl ethyl naphthalen-1-yl phosphate} $$
Transesterification of Preformed Phosphate Esters
Butyl methyl naphthalen-1-yl phosphate (CAS: 38199-55-4) serves as a precursor. Heating with excess ethanol in toluene at 110°C for 6–8 h facilitates methyl-to-ethyl group exchange. Catalysts like titanium(IV) isopropoxide improve yields to 88–92%.
Advantages :
Continuous Flow Synthesis
A patent-pending method (CN113461731B) utilizes a reactor-water separator system for azeotropic evaporation of n-butanol, enabling continuous production:
- Reactor Conditions : 115–120°C with tert-butyl peroxypivalate catalyst.
- Water Separator : Maintains 90–95°C to reflux unreacted reagents.
- Product Isolation : Achieves >96.5% purity via in-line extraction.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.5–2.5 mol% |
| n-Butanol:Methylphosphinate Ratio | 0.1–0.3:1 |
| Yield | 95.4% (GC) |
Optimization and Challenges
Catalyst Selection
Purity and Byproduct Control
- Chromatography : Silica gel (petroleum ether/ethyl acetate) resolves unreacted naphthalen-1-ol.
- Crystallization : Hexane recrystallization yields 99% pure product.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl naphthalen-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired reaction pathway and product .
Major Products
The major products formed from these reactions include various naphthalene derivatives, phosphates, and phosphines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Butyl ethyl naphthalen-1-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl ethyl naphthalen-1-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. The detailed molecular mechanisms depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s key structural features are compared to related molecules below:
Key Comparative Analysis
- Phosphate vs. Phosphonofluoridate: Butyl ethyl naphthalen-1-yl phosphate differs from O-1-ethylheptyl ethylphosphonofluoridate in the central phosphorus group. The former contains a phosphate (O=P-O) group, while the latter has a phosphonofluoridate (O=P-F) group. The fluorine atom in phosphonofluoridates increases electrophilicity, enhancing reactivity toward nucleophiles (e.g., acetylcholinesterase inhibition).
- Naphthalene vs.
- Ester Chain Length : The butyl/ethyl chains in the target compound may offer a balance between lipophilicity (for solubility in polymers) and volatility compared to longer-chain analogues like O-1-ethylheptyl derivatives .
Physicochemical Properties
While explicit data (e.g., melting point, logP) for butyl ethyl naphthalen-1-yl phosphate are absent in the evidence, inferences can be made:
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